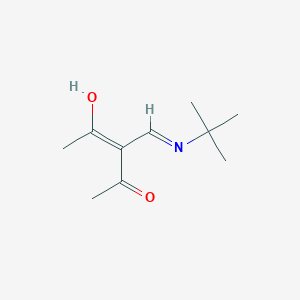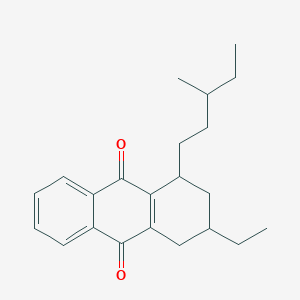
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroanthracene core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydroanthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The ethyl and methylpentyl groups are introduced through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state of the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share a similar core structure.
Tetrahydroanthracene Compounds: Other tetrahydroanthracene derivatives with different substituents.
Uniqueness
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylpentyl group on the tetrahydroanthracene core sets it apart from other similar compounds.
Propiedades
Número CAS |
52769-06-9 |
|---|---|
Fórmula molecular |
C22H28O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
3-ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C22H28O2/c1-4-14(3)10-11-16-12-15(5-2)13-19-20(16)22(24)18-9-7-6-8-17(18)21(19)23/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Clave InChI |
UQDDSCPSBUBRDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C2=C(C1)C(=O)C3=CC=CC=C3C2=O)CCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


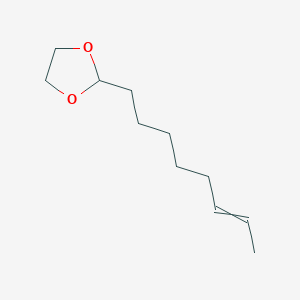

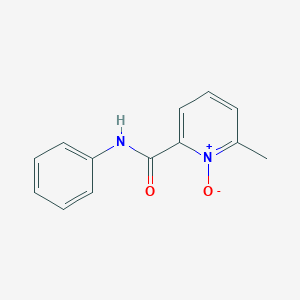
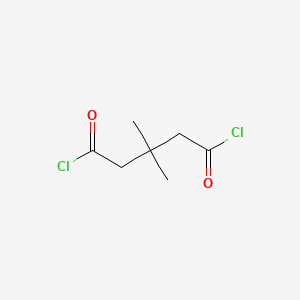
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
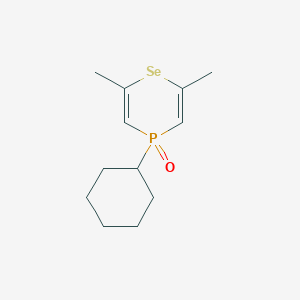
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
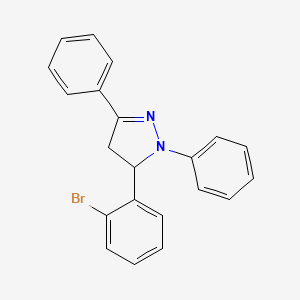

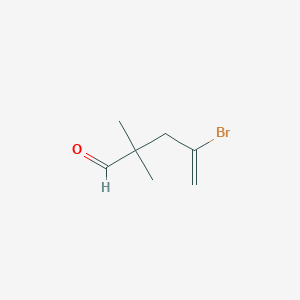
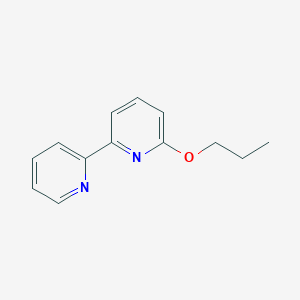
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
